molecular formula C15H13FO3 B6398073 4-(2-Fluoro-4-methylphenyl)-3-methoxybenzoic acid CAS No. 1261987-04-5

4-(2-Fluoro-4-methylphenyl)-3-methoxybenzoic acid

Cat. No.: B6398073
CAS No.: 1261987-04-5
M. Wt: 260.26 g/mol
InChI Key: ZQKUKVOTWMKQJJ-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-methylphenyl)-3-methoxybenzoic acid is an organic compound characterized by the presence of a fluoro group, a methyl group, and a methoxy group attached to a benzoic acid core

Properties

IUPAC Name

4-(2-fluoro-4-methylphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-3-5-11(13(16)7-9)12-6-4-10(15(17)18)8-14(12)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKUKVOTWMKQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689201
Record name 2'-Fluoro-2-methoxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261987-04-5
Record name 2'-Fluoro-2-methoxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-fluoro-4-methylphenylboronic acid as a starting material . This compound can undergo a Suzuki-Miyaura coupling reaction with a suitable benzoic acid derivative under palladium-catalyzed conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-methylphenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 4-(2-Fluoro-4-methylphenyl)-3-formylbenzoic acid or 4-(2-Fluoro-4-methylphenyl)-3-carboxybenzoic acid.

    Reduction: Formation of 4-(2-Methylphenyl)-3-methoxybenzoic acid.

    Substitution: Formation of 4-(2-Amino-4-methylphenyl)-3-methoxybenzoic acid or 4-(2-Mercapto-4-methylphenyl)-3-methoxybenzoic acid.

Scientific Research Applications

4-(2-Fluoro-4-methylphenyl)-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-methylphenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methylphenylboronic acid: Shares the fluoro and methyl groups but lacks the methoxy group.

    4-Fluoro-2-methylphenol: Contains the fluoro and methyl groups but has a hydroxyl group instead of a methoxy group.

    4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a single fluoro group.

Uniqueness

4-(2-Fluoro-4-methylphenyl)-3-methoxybenzoic acid is unique due to the combination of its fluoro, methyl, and methoxy groups, which confer distinct chemical properties and potential applications. The presence of these functional groups can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various scientific research fields.

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